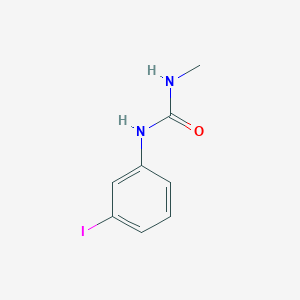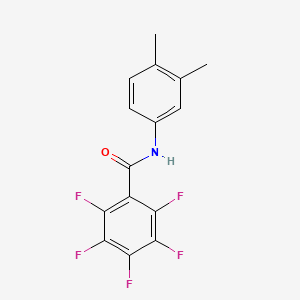
1-(3-Iodophenyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)-3-methylurea, also known as IMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMU is a white crystalline solid that is soluble in organic solvents like chloroform, acetone, and methanol. This compound has a molecular formula of C8H9IN2O and a molecular weight of 280.08 g/mol.
Applications De Recherche Scientifique
1-(3-Iodophenyl)-3-methylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3-Iodophenyl)-3-methylurea has been investigated as a potential anticancer agent. Studies have shown that 1-(3-Iodophenyl)-3-methylurea exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In biochemistry, 1-(3-Iodophenyl)-3-methylurea has been used as a tool to study the mechanism of action of various enzymes. For example, 1-(3-Iodophenyl)-3-methylurea has been used as a substrate for the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By studying the kinetics of the reaction, researchers can gain insights into the mechanism of action of the enzyme.
In materials science, 1-(3-Iodophenyl)-3-methylurea has been used as a building block for the synthesis of novel materials. For example, 1-(3-Iodophenyl)-3-methylurea has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)-3-methylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 1-(3-Iodophenyl)-3-methylurea inhibits the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to inhibit the activity of the enzyme urease, which is involved in the metabolism of urea in the body.
Biochemical and Physiological Effects:
1-(3-Iodophenyl)-3-methylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Iodophenyl)-3-methylurea exhibits cytotoxic activity against cancer cells, induces apoptosis, and inhibits the activity of various enzymes. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Iodophenyl)-3-methylurea is its versatility. 1-(3-Iodophenyl)-3-methylurea can be used as a building block for the synthesis of various compounds, including anticancer agents and MOFs. In addition, 1-(3-Iodophenyl)-3-methylurea is relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments.
One of the limitations of 1-(3-Iodophenyl)-3-methylurea is its toxicity. 1-(3-Iodophenyl)-3-methylurea has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 1-(3-Iodophenyl)-3-methylurea can be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
For research on 1-(3-Iodophenyl)-3-methylurea include the development of novel anticancer agents and the synthesis of novel MOFs.
Méthodes De Synthèse
The synthesis of 1-(3-Iodophenyl)-3-methylurea involves the reaction of 3-iodoaniline with methyl isocyanate in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-(3-iodophenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHNEGPJASMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)-3-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)




![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)



![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)